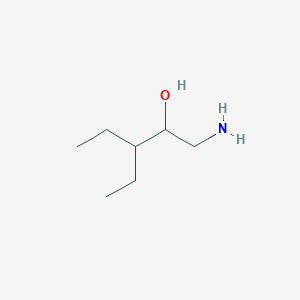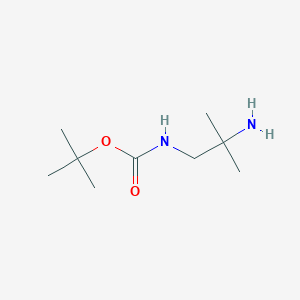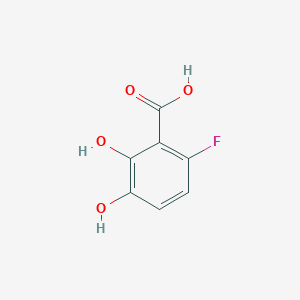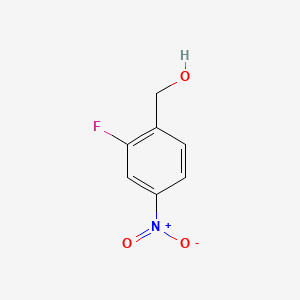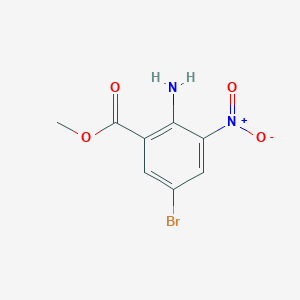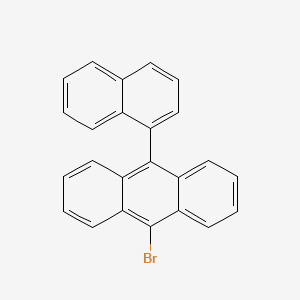
9-Bromo-10-(naphthalen-1-yl)anthracene
Übersicht
Beschreibung
9-Bromo-10-(naphthalen-1-yl)anthracene is a luminescent organic compound that has been synthesized for applications in electroluminescent materials. The compound is characterized by the presence of a bromine atom and a naphthalene moiety attached to an anthracene core. This structure is of interest due to its photophysical properties, which include the emission of blue and blue-violet light, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis Analysis
The synthesis of related compounds, such as 9-bromo-10-naphthalen-2-yl-anthracene (BNA) and 9-(1-naphthyl)-10-(2-naphthyl) anthracene (α,β-ADN), has been achieved through Suzuki Cross-coupling reactions. These reactions typically involve the coupling of 9-bromo-anthracene with different boronic acids, such as naphthalene-2-boronic acid and 1-naphthylboronic acid, under palladium catalysis . The synthesized compounds are then characterized using techniques like FT-IR, 1H NMR, and UV-Vis spectroscopy to confirm their structures.
Molecular Structure Analysis
The molecular structure of related compounds has been studied through various spectroscopic methods. For instance, the angle between the anthracene and naphthalene nuclei in 9,10-di(α-naphthyl)anthracene was determined to be 75° using electrochemical and electron spin resonance (ESR) techniques . This information is valuable for understanding the steric and electronic interactions within the molecule, which can influence its photophysical behavior.
Chemical Reactions Analysis
The chemical reactivity of anthracene derivatives can be explored through various reactions. For example, a method for oxidizing deactivated naphthalenes and anthracenes to corresponding para-quinones using N-bromosuccinimide (NBS) has been developed. This reaction is applicable to anthracene functionalized with groups like –CHO or –COOH and can proceed in aqueous N,N-dimethylformamide at moderate temperatures . Such transformations are important for the synthesis of polycyclic quinones, which have their own set of applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-bromo-10-naphthalen-2-yl-anthracene have been investigated through its photophysical processes. The compound exhibits solvent-dependent emission spectra, with a slight blue shift and changes in fluorescence intensity as the solvent polarity increases. The emission can be quenched by electron donors like N,N-dimethylaniline, following the Stern-Volmer equation . Additionally, the electroluminescent material α,β-ADN shows excellent blue emission properties, with absorption bands in the UV-Vis spectrum and a fluorescent emission wavelength of 440 nm when excited at 401 nm .
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photophysical Processes
9-Bromo-10-(naphthalen-1-yl)anthracene (BNA) has been studied for its novel luminescent properties. It emits blue and blue-violet light and exhibits a solvent effect on its emission spectra. The compound's fluorescence intensity and spectrum shift slightly with changes in solvent polarity. It's also noted that the light emission can be quenched by electron donors like N,N-dimethylaniline, following the Stern-Volmer equation (Guo, Jin, & Liu, 2007).
Use in Organic Frameworks
1,8-Dichloro-10-(ethynyl)anthracene, a derivative of anthracene, is used to build rigid linkers in organic frameworks. This compound serves as a foundational building block for creating linked anthracene derivatives, demonstrating the versatility of anthracene-based molecules in constructing complex organic structures (Lamm et al., 2018).
Electroluminescent Device Applications
Anthracene derivatives, including those containing a naphthalene moiety, have been synthesized and characterized for use in electroluminescent devices. These materials show high luminescence efficiency and stability, making them promising for use in devices like OLEDs (Zhuang et al., 2014).
Blue OLEDs and Host Materials
Derivatives of 9-anthracene, such as 9-(10-(naphthalene-1-yl)anthracene-9-yl), have been used to create highly efficient blue OLEDs. These compounds, when doped with certain materials, demonstrate significant improvements in luminance efficiencies, making them valuable in the development of OLED technology (Gong, Lee, & Jeon, 2010).
Hydrogen Shuttling Reactions
In the context of hydrogen transfer reactions, anthracene/naphthalene mixtures have been studied. These compounds participate in radical hydrogen transfer and radical displacement mechanisms, contributing to the understanding of hydrogenation processes in aromatic compounds (Arends & Mulder, 1996).
Electrophilic Aromatic Addition Reactions
Anthracene's reactivity in electrophilic aromatic addition reactions has been investigated, highlighting its potential in organic synthesis. For example, the reaction with bromine in the presence of various catalysts yields specific anthracene derivatives, demonstrating its versatility in chemical transformations (Jang, Shin, & Chi, 2008).
Enhancing OLED Efficiency
New anthracene cored molecules have been synthesized to enhance the efficiency of blue fluorescent OLEDs. These molecules, when used as efficiency enhancement layers in OLEDs, have shown significant improvements in quantum efficiency, indicating their potential in optimizing OLED performance (Lim et al., 2019).
Electrochemistry and Electron Spin Resonance Spectroscopy
The electrochemical properties of 9,10-di(a-naphthyl)anthracene have been explored, providing insights into the electronic structure and reactions of anthracene derivatives. This study aids in understanding the interaction between anthracene and naphthalene nuclei and their electron transfer properties (Marcoux, Lomax, & Bard, 1970).
Dimer Cations of Anthracene Derivatives
The absorption spectra of dimer cations of anthracene derivatives, like 9-bromo-anthracene, have been investigated. This research contributes to the understanding of the interactions and electronic structures of anthracene derivatives in various states (Badger & Brocklehurst, 1969).
Novel 9,10-di(naphthalen-2-yl)anthracene Derivatives
Novel molecules based on 9,10-di(naphthalen-2-yl)anthracene have been synthesized, expanding the π-conjugated system and showing potential as materials for OLED applications (Xiang et al., 2016).
Aggregation Behaviors and Optoelectronic Properties
Arylvinyl anthracene derivatives have been studied for their differential aggregation behaviors and optoelectronic properties. These findings are crucial for understanding how the structural features of these compounds affect their electronic and optical properties (Dong et al., 2016).
Deep-Blue Emitting Molecular Glass
Anthracene-based molecular glass, such as 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene, has been developed for use in non-doped deep-blue OLEDs. These materials demonstrate high color purity and efficiency, contributing to advancements in OLED technology (Cho et al., 2012).
Bridge Conformational Effects on Electronic Coupling
The use of anthracene derivatives in studying the conformational effects on electronic coupling in mixed-valence systems has been explored. This research provides insights into the molecular interactions and electron transfer processes in complex systems (Chen et al., 2018).
Fluoride Affinity of Sterically Hindered Derivatives
Sterically hindered anthracene derivatives have been investigated for their high fluoride affinity. This research helps understand the interactions and bonding in these compounds, particularly in fluoride chelate complexes (Melaïmi et al., 2006).
Highly Efficient Blue-Emitting Materials for OLEDs
10-Naphthylanthracene derivatives have been developed as highly efficient blue-emitting materials for OLED applications. These studies highlight the role of anthracene derivatives in improving the performance of electroluminescent devices (Park et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 9-Bromo-10-(naphthalen-1-yl)anthracene is the organic light-emitting diodes (OLEDs) . This compound is used as a host material in the emissive layer of OLED devices .
Mode of Action
This compound interacts with its targets by matching the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels that match the hole and electron transporting layers . This interaction results in the emission of deep-blue light when used in OLEDs .
Result of Action
The result of the action of this compound is the production of efficient and low roll-off deep-blue organic light-emitting diodes . The OLED based on this compound achieved a deep-blue emission centered at 460 nm with a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m−2 .
Eigenschaften
IUPAC Name |
9-bromo-10-naphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYACRXBYRNYMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610576 | |
| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400607-04-7 | |
| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)
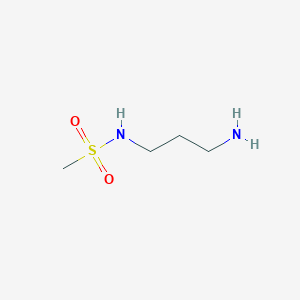
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)
![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)
